1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid
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Overview
Description
1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring and a fluorophenyl group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorophenyl group adds unique properties to the compound, making it of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid, resulting in substituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)heptyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted imidazoles and fluorophenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[2-(4-Fluorophenyl)heptyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)heptyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluorophenyl group can enhance binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)imidazole: Shares the imidazole ring and fluorophenyl group but lacks the heptyl chain.
1,2-Disubstituted-4,5-Diphenyl-1H-imidazole: Contains additional phenyl groups, offering different chemical properties.
Uniqueness
1-[2-(4-Fluorophenyl)heptyl]imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the heptyl chain and the fluorophenyl group enhances its versatility in various applications.
Properties
CAS No. |
58830-99-2 |
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Molecular Formula |
C16H22FN3O3 |
Molecular Weight |
323.36 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)heptyl]imidazole;nitric acid |
InChI |
InChI=1S/C16H21FN2.HNO3/c1-2-3-4-5-15(12-19-11-10-18-13-19)14-6-8-16(17)9-7-14;2-1(3)4/h6-11,13,15H,2-5,12H2,1H3;(H,2,3,4) |
InChI Key |
VTQHVZQEXFSKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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